

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Iodopentane

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Compound of Interest

Compound Name: **2-Iodopentane**

Cat. No.: **B127505**

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This technical guide provides a comprehensive overview of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of **2-iodopentane**. The document details the primary fragmentation pathways, presents quantitative data on fragment abundances, and outlines a typical experimental protocol for acquiring the mass spectrum.

Introduction

2-Iodopentane ($C_5H_{11}I$) is a halogenated alkane with a molecular weight of approximately 198.05 g/mol .^[1] Understanding its fragmentation behavior under electron ionization is crucial for its identification and characterization in complex matrices, a common requirement in synthetic chemistry, environmental analysis, and drug development. Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.^[2] This fragmentation pattern serves as a molecular fingerprint, enabling structural elucidation.

Mass Spectrometry Data

The mass spectrum of **2-iodopentane** is characterized by a series of fragment ions, with the most significant peaks summarized in the table below. The data has been compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center. The base peak, the most intense peak in the spectrum, is observed at an m/z of 71.

m/z	Relative Abundance (%)	Proposed Fragment Ion
27	25.3	$[\text{C}_2\text{H}_3]^+$
29	24.6	$[\text{C}_2\text{H}_5]^+$
39	28.1	$[\text{C}_3\text{H}_3]^+$
41	68.4	$[\text{C}_3\text{H}_5]^+$
43	93.0	$[\text{C}_3\text{H}_7]^+$
55	35.1	$[\text{C}_4\text{H}_7]^+$
71	100.0	$[\text{C}_5\text{H}_{11}]^+$ (Base Peak)
127	10.5	$[\text{I}]^+$
128	12.3	$[\text{HI}]^{+\bullet}$
183	3.5	$[\text{M} - \text{CH}_3]^+$
198	1.8	$[\text{M}]^{+\bullet}$ (Molecular Ion)

Fragmentation Pathway

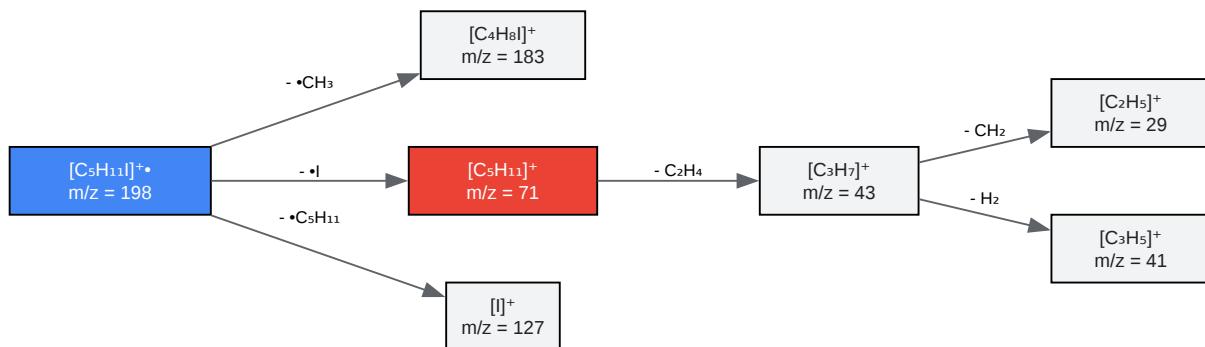
The fragmentation of **2-iodopentane** upon electron ionization follows several key pathways, primarily dictated by the stability of the resulting carbocations and the relative weakness of the carbon-iodine bond.

The initial step is the ionization of the **2-iodopentane** molecule to form the molecular ion, $[\text{C}_5\text{H}_{11}\text{I}]^{+\bullet}$, with a mass-to-charge ratio (m/z) of 198. Due to the high energy of electron ionization, the molecular ion is often of low abundance.^[3]

The principal fragmentation pathways are:

- Cleavage of the C-I Bond: The carbon-iodine bond is the weakest bond in the molecule, leading to its facile cleavage. This results in the formation of a pentyl carbocation ($[\text{C}_5\text{H}_{11}]^+$) at m/z 71, which is the base peak, and an iodine radical. The high stability of the secondary carbocation contributes to its high abundance.

- Alpha Cleavage: Cleavage of the C-C bond adjacent to the carbon bearing the iodine atom (alpha cleavage) can occur. Loss of a methyl radical ($\bullet\text{CH}_3$) results in the fragment ion at m/z 183. Loss of a propyl radical ($\bullet\text{C}_3\text{H}_7$) leads to a fragment at m/z 155, though this is a less prominent peak.
- Loss of HI: Elimination of a neutral hydrogen iodide (HI) molecule can occur, leading to the formation of a pentene radical cation ($[\text{C}_5\text{H}_{10}]^{+\bullet}$) at m/z 70.
- Further Fragmentation of the Pentyl Cation: The $[\text{C}_5\text{H}_{11}]^+$ ion can undergo further fragmentation through the loss of neutral alkene molecules (e.g., ethene, propene) to produce the series of smaller alkyl carbocations observed in the spectrum, such as $[\text{C}_4\text{H}_9]^+$ (m/z 57), $[\text{C}_3\text{H}_7]^+$ (m/z 43), and $[\text{C}_2\text{H}_5]^+$ (m/z 29).



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Caption: Fragmentation pathway of **2-iodopentane** in EI-MS.

Experimental Protocol

The following is a typical experimental protocol for acquiring the electron ionization mass spectrum of **2-iodopentane** using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

4.1. Sample Preparation

- Prepare a dilute solution of **2-iodopentane** in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10-100 ppm.
- Transfer the solution to a standard 2 mL autosampler vial with a septum cap.

4.2. Instrumentation

- Gas Chromatograph (GC): Equipped with a capillary column suitable for separating volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 μ m film thickness column with a 5% phenyl-methylpolysiloxane stationary phase).
- Mass Spectrometer (MS): A quadrupole or ion trap mass analyzer equipped with an electron ionization source.

4.3. GC-MS Parameters

- Injection:
 - Injector Temperature: 250 °C
 - Injection Volume: 1 μ L
 - Split Ratio: 20:1 (can be adjusted based on sample concentration)
- Oven Program:
 - Initial Temperature: 50 °C, hold for 2 minutes
 - Ramp Rate: 10 °C/min
 - Final Temperature: 200 °C, hold for 5 minutes
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI)
 - Electron Energy: 70 eV

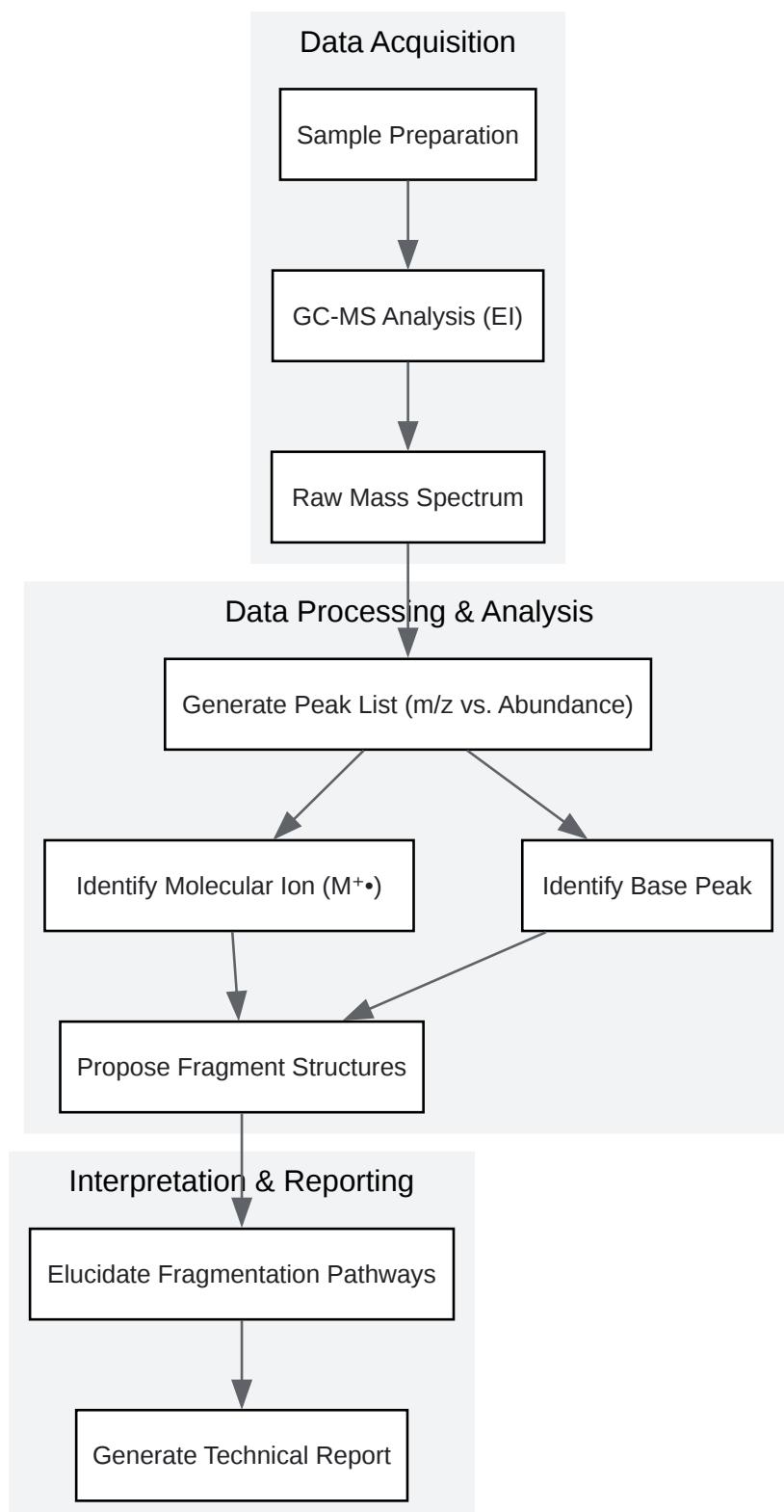
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Scan Range: m/z 20 - 250
- Scan Rate: 2 scans/second

4.4. Data Acquisition and Analysis

- Inject the prepared sample into the GC-MS system.
- Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to **2-iodopentane**.
- Process the data using the instrument's software to obtain a background-subtracted mass spectrum and a peak list with corresponding m/z values and relative abundances.

Logical Workflow for Fragmentation Analysis

The process of analyzing the fragmentation pattern of **2-iodopentane** can be summarized in the following logical workflow.

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